2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Overview
Description
2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic compound featuring an indole ring system, a pyridine moiety, and an azetidine ring. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring to produce pyridine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions could employ nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various azetidine derivatives.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: The indole and pyridine moieties are known to interact with biological targets, making it useful in drug discovery.
Medicine: It may have therapeutic potential due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The exact mechanism of action of this compound depends on its biological target. it is likely to involve interactions with enzymes or receptors due to the presence of the indole and pyridine rings. These interactions could modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Indole-3-carboxylic acid derivatives
Pyridine derivatives
Azetidine derivatives
Uniqueness: This compound is unique due to its combination of indole, pyridine, and azetidine rings, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-18(9-13-10-22-16-6-2-1-5-15(13)16)25-11-14(12-25)20-23-19(24-27-20)17-7-3-4-8-21-17/h1-8,10,14,22H,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXQIPGFRNQEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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